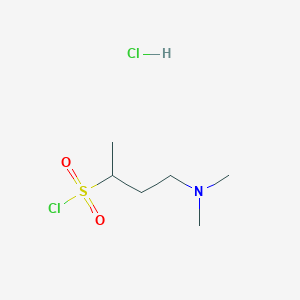
4-(Dimethylamino)butane-2-sulfonyl chloride;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Dimethylamino)butane-2-sulfonyl chloride;hydrochloride, also known as DBU-Cl, is a chemical compound used in organic synthesis. It is a derivative of the amine DBU, which is a strong organic base commonly used in organic chemistry. DBU-Cl is a white crystalline solid that is soluble in water, ethanol, and other polar solvents. This compound is widely used in the synthesis of various organic compounds and has many applications in scientific research.
Scientific Research Applications
Analytical Chemistry Applications
4'-Dimethylaminoazobenzene-4-sulfonyl chloride is utilized as a chromophoric reagent for detecting amino acids at picomole levels. It enables the resolution and analysis of dabsyl chloride derivatives of several modified amino acids through a single-column reverse-phase high-performance liquid chromatography system. This method has been applied for analyzing dityrosine in UV-irradiated proteins, highlighting its utility in detecting post-translational modifications in proteins (Malencik, Zhao, & Anderson, 1990).
Catalysis
4-(N,N-Dimethylamino)pyridine hydrochloride serves as a recyclable catalyst for acylation reactions under base-free conditions. Its mechanism involves the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride, demonstrating its efficiency and recyclability in synthesizing esters and amides, which are fundamental in pharmaceutical synthesis (Liu, Ma, Liu, & Wang, 2014).
Polymer Science
The synthesis of multi-hydroxyl and sulfonyl dual-functionalized room temperature ionic liquids from hydroxylamine (such as dimethyl amino ethanol) showcases the diversity of applications. These substances are not only pivotal in creating functionalized ionic liquids but also in developing ionic liquid-polymers (polyelectrolytes), which have a broad range of applications in green chemistry and materials science (Zhu, Wang, Liu, Xu, Zhang, & Wu, 2007).
properties
IUPAC Name |
4-(dimethylamino)butane-2-sulfonyl chloride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClNO2S.ClH/c1-6(11(7,9)10)4-5-8(2)3;/h6H,4-5H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIRXFUUKLLGNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)C)S(=O)(=O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-methoxy-2,3-diphenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2522319.png)
![N-[(2-Methoxyphenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2522320.png)


![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2522323.png)
![Furan-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2522324.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2522325.png)






![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2522339.png)